molecular formula C9H18O B2936520 (2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropan-1-ol CAS No. 2248215-81-6

(2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropan-1-ol

Cat. No.: B2936520
CAS No.: 2248215-81-6
M. Wt: 142.242
InChI Key: KBBWHYVCUIFRMY-GVHYBUMESA-N
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Description

(2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropan-1-ol is an organic compound with a unique structure characterized by a cyclopropyl ring and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropan-1-ol typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method is the reaction of 2,2-dimethylcyclopropylcarbinol with appropriate reagents under controlled conditions to introduce the hydroxyl group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

(2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications and effects on biological systems.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity and interactions with other molecules. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    (2,2-Dimethylcyclopropyl)methanol: Similar structure but lacks the additional methyl group.

    2,2-Dimethylcyclopropylcarbinol: Another related compound with slight structural differences.

Uniqueness

(2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropan-1-ol is unique due to its specific stereochemistry and the presence of both a cyclopropyl ring and a hydroxyl group

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(2R)-3-(2,2-dimethylcyclopropyl)-2-methylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c1-7(6-10)4-8-5-9(8,2)3/h7-8,10H,4-6H2,1-3H3/t7-,8?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBBWHYVCUIFRMY-GVHYBUMESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CC1(C)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1CC1(C)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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